molecular formula C₂¹³C₆H₉NO B138772 Acetanilide-13C6 CAS No. 201741-03-9

Acetanilide-13C6

Cat. No.: B138772
CAS No.: 201741-03-9
M. Wt: 141.12 g/mol
InChI Key: FZERHIULMFGESH-OLGKHRKTSA-N
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Description

Acetanilide-13C6 is an isotopically labeled analogue of acetanilide, where the phenyl ring is substituted with carbon-13 isotopes. This compound is primarily used in scientific research to study molecular interactions and reaction mechanisms due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetanilide-13C6 can be synthesized by acetylation of aniline-13C6. The process involves treating aniline-13C6 with acetic anhydride in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete acetylation. The product is then purified by recrystallization from water or ethanol .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity aniline-13C6 and acetic anhydride, with careful control of reaction conditions to maximize yield and purity. The final product is often subjected to rigorous quality control measures, including isotopic purity analysis and chemical purity assessment .

Chemical Reactions Analysis

Types of Reactions

Acetanilide-13C6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form N-phenylacetamide-13C6.

    Reduction: Reduction of this compound can yield aniline-13C6.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to products such as 4-nitrothis compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: N-phenylacetamide-13C6

    Reduction: Aniline-13C6

    Substitution: 4-nitrothis compound, 4-bromothis compound

Scientific Research Applications

Acetanilide-13C6 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy. Some key applications include:

Mechanism of Action

The mechanism of action of acetanilide-13C6 involves its interaction with molecular targets through its isotopically labeled phenyl ring. This labeling allows for precise tracking of the compound in various chemical and biological processes. The pathways involved include metabolic transformations and binding interactions with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: The non-labeled version of acetanilide.

    4-Nitroacetanilide: A derivative with a nitro group on the phenyl ring.

    4-Bromoacetanilide: A derivative with a bromine atom on the phenyl ring.

Uniqueness

Acetanilide-13C6 is unique due to its isotopic labeling, which provides distinct advantages in research applications. The carbon-13 isotopes allow for enhanced detection and analysis using NMR spectroscopy, making it a valuable tool for studying complex molecular interactions and reaction mechanisms .

Properties

IUPAC Name

N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i2+1,3+1,4+1,5+1,6+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZERHIULMFGESH-OLGKHRKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480127
Record name Acetanilide-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201741-03-9
Record name Acetanilide-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201741-03-9
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